1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine
Description
1-[2-Chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine is a heterocyclic compound featuring:
- A benzoyl core substituted with a chlorine atom at position 2 and a 1H-pyrrole ring at position 3.
- A piperazine ring linked to a 2-pyridinyl group at position 2.
This structure combines aromatic, electron-withdrawing (chloro), and electron-rich (pyrrole) moieties, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C20H19ClN4O |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
(2-chloro-5-pyrrol-1-ylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H19ClN4O/c21-18-7-6-16(23-9-3-4-10-23)15-17(18)20(26)25-13-11-24(12-14-25)19-5-1-2-8-22-19/h1-10,15H,11-14H2 |
InChI Key |
CSRDZLLWIPQZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)N4C=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling
The pyrrole ring is introduced via cross-coupling between 2-chloro-5-bromopyridine and pyrrole derivatives. A representative protocol involves:
Radical Addition and Alkylation
Patent literature describes radical-mediated alkylation using trialkyl methanetricarboxylates (e.g., triethyl methanetricarboxylate) in alkanoic acid solvents. Electrochemical oxidation facilitates the formation of intermediates like diethyl (5-aroylpyrrol-2-yl)methane-dicarboxylate, which undergoes hydrolysis to yield the benzoyl fragment.
Functionalization of the Piperazine Core
SNAr Reaction for Pyridinyl Substitution
4-(2-Pyridinyl)piperazine is synthesized via nucleophilic aromatic substitution (SNAr):
Reductive Amination
Alternative routes employ reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃):
Coupling Strategies for Final Assembly
Acylation via Benzoyl Chloride
The benzoyl fragment is activated as an acyl chloride and coupled to 4-(2-pyridinyl)piperazine:
Thiocarbonyldiimidazole-Mediated Coupling
A modified approach uses 1,1′-thiocarbonyldiimidazole (TCDI) to form a carbothioamide intermediate:
-
Reactants : Benzoyl fragment, 4-(2-pyridinyl)piperazine, TCDI.
-
Conditions : CH₂Cl₂, 40°C, 2 h.
Optimization and Purification
Solvent and Catalytic Effects
Chromatographic Techniques
-
Silica gel chromatography (hexane/EtOAc gradient) resolves regioisomers.
-
Reverse-phase HPLC (C18 column, MeCN/H₂O) achieves >95% purity.
Analytical Characterization
Critical spectroscopic data for the final compound:
Challenges and Limitations
-
Regioselectivity : Competing reactions at the pyrrole N–H position require careful protecting group strategies.
-
Scale-up : Radical-mediated steps exhibit diminished yields at >10 mmol scales.
-
Stability : The benzoyl chloride intermediate is moisture-sensitive, necessitating anhydrous conditions.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Cytotoxic Piperazine Derivatives
- Structure: 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine.
- Key Features: A benzhydryl group replaces the 2-pyridinyl moiety, and the benzoyl ring has varied substituents.
- Activity: Demonstrated significant cytotoxicity against multiple cancer cell lines (e.g., HEPG2, MCF7) with IC₅₀ values ranging from 0.5–5 µM. Time-dependent stability was noted for compound 5a, suggesting prolonged in situ efficacy .
- Comparison: The absence of a pyrrole ring and the presence of a benzhydryl group may enhance lipophilicity, improving membrane permeability compared to the target compound.
Serotonin Receptor Antagonists
- Structure: 4-(2'-Methoxyphenyl)-1-[...]piperazines with iodobenzamido or fluorobenzamido groups.
- Key Features: A 2-methoxyphenyl group on piperazine and amide-linked aromatic substituents.
- Comparison: The target compound’s pyrrole and pyridinyl groups may alter receptor binding kinetics. The 2-pyridinyl group could mimic the methoxyphenyl moiety in facilitating π-π interactions at orthosteric sites.
HIV-1 Reverse Transcriptase Inhibitors
- Structure: Piperazine linked to a 3-(isopropylamino)pyridinyl group and an indole-2-carbonyl moiety.
- Activity: Non-nucleoside reverse transcriptase inhibitor (NNRTI) with submicromolar efficacy against HIV-1 .
- Comparison: The target compound’s pyrrole ring may engage in similar hydrophobic interactions with the NNRTI binding pocket, but the absence of a sulfonamide group (as in delavirdine) could reduce potency.
Antibacterial Piperazine Derivatives
- Structure: (2E)-4-(2-methoxyphenyl)-1-[...]piperazines with cinnamyl or chlorophenyl groups.
- Activity: Broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria (MIC: 4–16 µg/mL) .
- Comparison: The target compound’s chloro and pyrrole substituents may enhance antibacterial activity by disrupting bacterial membrane integrity, though this remains speculative.
Biological Activity
1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine is a complex organic compound featuring a piperazine ring, which is common in many pharmaceuticals. Its structure includes a benzoyl moiety substituted with a 2-chloro group and a 1H-pyrrol-1-yl group, linked to a piperazine ring further substituted with a pyridinyl group. This unique combination of functional groups suggests potential interactions with various biological targets, making it an interesting candidate for pharmaceutical development.
Chemical Structure
The molecular formula of the compound is C19H20ClN3O, and its structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Piperazine Ring | Central structure in many drugs |
| Benzoyl Moiety | Provides aromatic character |
| Chloro Group | May enhance lipophilicity |
| Pyridinyl Group | Potential interaction with receptors |
| Pyrrole Substituent | Contributes to biological activity |
Antimicrobial Properties
Research indicates that compounds containing piperazine and pyridine structures often exhibit significant biological activities, particularly antimicrobial properties. A study on derivatives of 1-(2-pyridinyl)piperazine demonstrated their efficacy as inhibitors of reaginic passive cutaneous anaphylaxis in rats and histamine-induced bronchospasm in guinea pigs .
Antifungal Activity
In the context of antifungal activity, novel alkylated piperazines have shown broad-spectrum effectiveness against various fungal strains. These studies revealed minimum inhibitory concentration (MIC) values significantly lower than traditional antifungal agents, indicating potential for developing new antifungal therapies .
The mechanism by which 1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine exerts its biological effects may involve interaction with specific receptors or enzymes. For instance, compounds with similar structures have been noted to disrupt fungal membranes or interfere with ergosterol biosynthesis, a critical pathway in fungal cell viability .
Study on Antihistaminic Effects
A notable study investigated the antihistaminic effects of piperazine derivatives, including those structurally related to our compound. The results indicated that these derivatives could inhibit mast cell degranulation and reduce histamine release, thus offering therapeutic potential for allergic reactions .
Antibacterial Efficacy
In another case study focusing on antibacterial activity, pyrrole benzamide derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging between 3.12 and 12.5 μg/mL . This suggests that similar derivatives may also exhibit antibacterial properties.
Summary of Findings
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against various pathogens |
| Antifungal | Broad-spectrum activity noted |
| Antihistaminic Effects | Inhibition of mast cell degranulation |
| Mechanism of Action | Disruption of fungal membranes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
